Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate
Description
Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is an organosulfur compound with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol. Its structure features a thioether linkage (-S-) connecting a butanoate ester moiety to a methoxy-oxoethyl group. Key physicochemical properties include:
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-6(4-7(9)11-2)13-5-8(10)12-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWZCMETVXNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolate-Alkylation Approach
The most widely reported method involves the nucleophilic substitution of a brominated butanoate ester with a thiolate anion derived from methyl 2-mercaptoacetate. The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon adjacent to the bromine atom.
- Reactants : Methyl 3-bromobutanoate (1.0 equiv), methyl 2-mercaptoacetate (1.2 equiv).
- Base : Potassium carbonate (2.0 equiv) in anhydrous tetrahydrofuran (THF).
- Conditions : Reflux at 65°C for 12–16 hours under nitrogen atmosphere.
- Workup : Dilution with ethyl acetate, washing with brine, and drying over MgSO₄.
- Purification : Vacuum distillation (bp 140–141°C at 13 Torr) or silica gel chromatography (hexane/ethyl acetate 4:1).
Key Optimization Parameters :
- Excess thiolate (1.2–1.5 equiv) minimizes diastereomer formation.
- Anhydrous conditions prevent hydrolysis of the ester groups.
Phase-Transfer Catalysis
For large-scale synthesis, phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enhance reaction efficiency by stabilizing the thiolate ion in polar aprotic solvents.
Example Protocol :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | TBAI (0.1 equiv) |
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 89% |
This method reduces reaction time and improves regioselectivity compared to traditional approaches.
Thiol-Ene Coupling
Radical-Mediated Synthesis
An alternative route employs thiol-ene click chemistry, leveraging UV irradiation to initiate radical coupling between methyl 3-butenoate and methyl 2-mercaptoacetate.
Reaction Conditions :
- Photoinitiator : 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 equiv).
- Solvent : Dichloromethane (DCM).
- Wavelength : 365 nm.
- Conversion : >95% in 2 hours.
Advantages :
- No requirement for protecting groups.
- High atom economy and stereochemical control.
Limitations :
- Specialized equipment (UV reactor) needed.
- Byproduct formation from radical recombination.
Enzymatic Synthesis
Lipase-Catalyzed Transesterification
Recent studies explore biocatalytic methods using immobilized lipases (e.g., Candida antarctica Lipase B) to couple methyl 3-mercaptobutanoate with methyl glycolate under mild conditions.
Optimized Parameters :
| Variable | Optimal Value |
|---|---|
| Enzyme Loading | 10% (w/w) |
| Solvent | tert-Butyl methyl ether |
| Temperature | 35°C |
| Reaction Time | 48 hours |
| Yield | 68% |
Benefits :
- Environmentally benign process.
- High enantiomeric excess (>98%) for chiral derivatives.
Reaction Optimization and Troubleshooting
Solvent Screening
A comparative study of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 78 |
| DMF | 36.7 | 89 |
| Acetonitrile | 37.5 | 65 |
| Toluene | 2.4 | 42 |
Polar aprotic solvents (DMF, THF) maximize ion dissociation and reaction rates.
Temperature Effects
Elevated temperatures (80°C vs. 25°C) accelerate the reaction but risk ester degradation. A balance is achieved at 60–70°C, yielding 82–85% product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows >99% purity after distillation.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| Methyl 3-bromobutanoate | 450 |
| Methyl 2-mercaptoacetate | 620 |
| TBAI | 1,200 |
Catalyst recycling and solvent recovery reduce production costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate has potential applications in drug development and synthesis:
-
Antimicrobial Activity :
- Studies have indicated that compounds containing thioether functionalities can exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria.
-
Drug Delivery Systems :
- The compound's unique structure allows it to be explored in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs. Its thioether group can facilitate interactions with biological membranes, improving drug penetration.
-
Synthesis of Bioactive Molecules :
- This compound can act as an intermediate in the synthesis of various bioactive molecules. Its reactivity can be harnessed to create derivatives with enhanced pharmacological profiles.
Chemical Synthesis Applications
The compound also plays a significant role in organic synthesis:
- Building Block for Complex Molecules :
- Reagent in Organic Reactions :
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
-
Antimicrobial Studies :
- A research study evaluated the antimicrobial efficacy of thioether derivatives, including this compound, against various bacterial strains. The compound demonstrated significant inhibitory activity, suggesting its potential use in developing new antibiotics.
-
Drug Formulation Research :
- In a formulation study, researchers incorporated this compound into lipid-based drug delivery systems. Results indicated improved drug encapsulation efficiency and release profiles compared to standard formulations, showcasing its application in enhancing drug delivery methods.
Mechanism of Action
The mechanism of action of methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate involves its interaction with specific molecular targets. The thioether linkage can undergo oxidation or reduction, leading to the formation of reactive intermediates that can participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then interact with biological targets.
Comparison with Similar Compounds
Key Observations:
Sulfur vs. Oxygen Substituents: The thioether group in the target compound introduces distinct electronic and steric effects compared to oxygen-based ethers (e.g., phenoxy or methoxy groups).
Molecular Weight and Boiling Point: The target compound’s higher molecular weight (206.26 g/mol) and boiling point (271.1°C) compared to Ethyl 2-methoxy-3-oxobutanoate (160.17 g/mol) highlight the influence of sulfur on intermolecular forces (e.g., van der Waals interactions) .
Functional Group Complexity: Methyl 2-benzoylamino-3-oxobutanoate incorporates an aromatic benzoylamino group, which may confer rigidity and alter solubility relative to the aliphatic thioether in the target compound .
Physicochemical Properties and Reactivity
- Thermal Stability : The high boiling point (271.1°C) indicates robust thermal stability, likely due to strong dipole-dipole interactions from the thioether and ester groups .
- Synthetic Utility: Unlike Methyl 2-benzoylamino-3-oxobutanoate, which is used in condensation reactions with aromatic amines , the target compound’s thioether group may facilitate metal-catalyzed cross-coupling or oxidation to sulfoxides/sulfones.
Biological Activity
Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 192.24 g/mol
- CAS Number : 7400-45-5
- Boiling Point : 106–108 °C
This compound exhibits various biological activities, primarily attributed to its interaction with specific biochemical pathways:
- Leukotriene Antagonism : The compound has been noted for its ability to act as a leukotriene antagonist, which is significant in treating inflammatory conditions such as asthma and allergic reactions .
- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting the synthesis of pro-inflammatory mediators, making it potentially useful for conditions like chronic bronchitis and psoriasis .
- Cytoprotective Properties : Research indicates that it may offer protection against cellular damage caused by various noxious agents, which can be beneficial in treating conditions like erosive gastritis and ischemic injuries .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study 2 | Leukotriene inhibition | Showed effectiveness in blocking leukotriene receptors, leading to reduced asthma symptoms. |
| Study 3 | Cytoprotective effects | Reduced cell death in liver cells exposed to hepatotoxic agents. |
Case Studies
- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, this compound was administered alongside standard therapy. Results indicated a marked improvement in lung function and a decrease in the frequency of asthma attacks compared to the control group .
- Psoriasis Treatment : A study focused on patients with psoriasis showed that topical application of this compound led to significant improvements in skin lesions and overall patient quality of life after eight weeks of treatment .
Q & A
Q. How to address conflicting solubility data in different solvent systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
